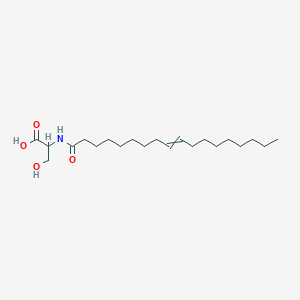
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is a complex organic compound with a molecular formula of C21H39NO4. This compound is characterized by the presence of a hydroxyl group, an amide linkage, and a long-chain unsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid typically involves the esterification of oleic acid with a suitable hydroxyl-containing compound, followed by amidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor molecules, which are then chemically modified to obtain the final product. This approach is often preferred for its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the fatty acid chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated fatty acid derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing cellular processes. Its long-chain fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(octadec-9-enamido)propanoic acid: Similar in structure but with slight variations in the fatty acid chain.
3-Hydroxy-2-[2-[[(E)-octadec-9-enoyl]amino]hexadecanoylamino]propanoic acid: Contains additional functional groups, making it more complex.
Uniqueness
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is unique due to its specific combination of functional groups and long-chain unsaturated fatty acid. This combination gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H39NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-hydroxy-2-(octadec-9-enoylamino)propanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
MBDKGXAMSZIDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


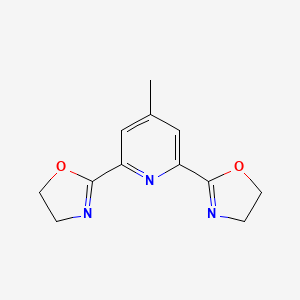
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
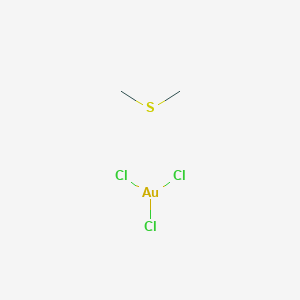
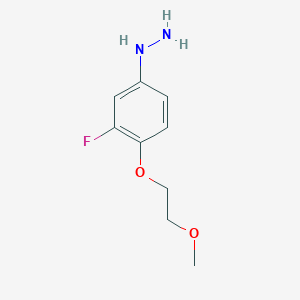
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)

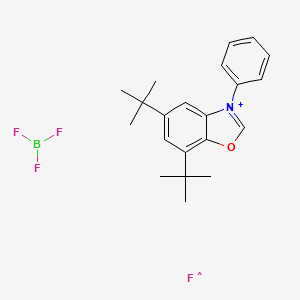
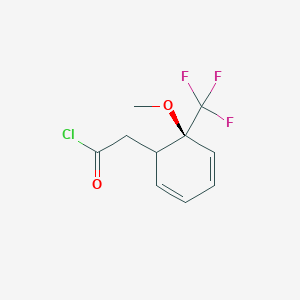
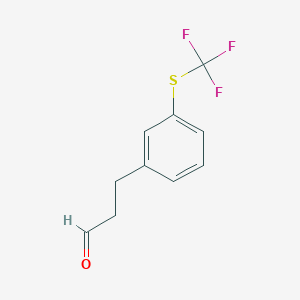
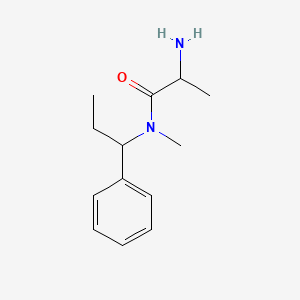
![2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine](/img/structure/B14791107.png)
![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14791111.png)
![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
